
GAL-021 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAL-021 sulfate is a compound known for its role as a powerful blocker of large-conductance calcium-activated potassium channels (BKCa channels). It specifically inhibits the KCa 1.1 channel in GH3 cells. This compound has been identified as a novel breathing control modulator that selectively modifies the almitrine pharmacophore. Its administration leads to an increase in minute ventilation in both rats and non-human primates .
Preparation Methods
The preparation of GAL-021 sulfate involves synthetic routes that include the selective modification of the almitrine pharmacophore. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. One method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers.
Chemical Reactions Analysis
GAL-021 sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of different derivatives of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GAL-021 sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of BKCa channels.
Biology: The compound is used to investigate the role of BKCa channels in various biological processes, including respiratory control.
Medicine: This compound is studied for its potential therapeutic applications in treating respiratory control disorders, such as opioid-induced respiratory depression and sleep apnea
Industry: The compound is used in the development of new drugs and therapies that target BKCa channels.
Mechanism of Action
The mechanism of action of GAL-021 sulfate primarily involves the blocking of BKCa channels, specifically the KCa 1.1 channel. By inhibiting these channels, this compound increases minute ventilation and counteracts respiratory depression. The compound acts predominantly at the carotid body, which is a key site for respiratory control. Secondary mechanisms may also be involved, but the primary effect is through the inhibition of BKCa channels .
Comparison with Similar Compounds
GAL-021 sulfate is unique in its selective modification of the almitrine pharmacophore and its potent inhibition of BKCa channels. Similar compounds include:
Almitrine: A respiratory stimulant that also targets BKCa channels but with different pharmacological properties.
Doxapram: Another respiratory stimulant that acts on different molecular targets.
GAL-160: A compound similar to this compound that also inhibits BKCa channels and has similar effects on respiratory control
This compound stands out due to its specific inhibition of the KCa 1.1 channel and its potential therapeutic applications in respiratory control disorders.
Properties
CAS No. |
1380342-00-6 |
|---|---|
Molecular Formula |
C11H24N6O5S |
Molecular Weight |
352.41 g/mol |
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid |
InChI |
InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4) |
InChI Key |
FMJQTHGXXTYHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
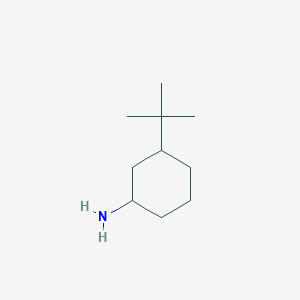


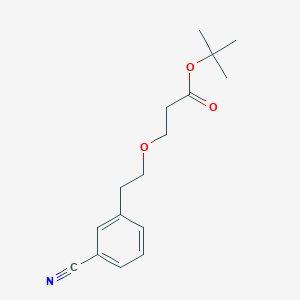
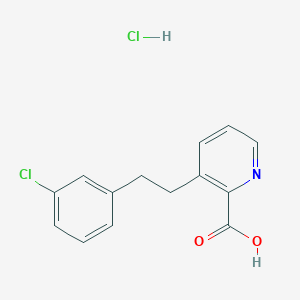



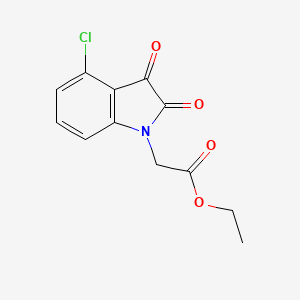
![Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]phenyl-](/img/structure/B8455543.png)
![benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)
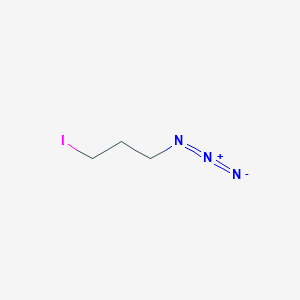

![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)
